molecular formula C4H5NO4 B14600768 3-(Carboxyamino)prop-2-enoic acid CAS No. 61212-33-7

3-(Carboxyamino)prop-2-enoic acid

Katalognummer: B14600768
CAS-Nummer: 61212-33-7
Molekulargewicht: 131.09 g/mol
InChI-Schlüssel: ILTLVBZTBZMGKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Carboxyamino)prop-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyamino group attached to a prop-2-enoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxyamino group.

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of propylene, which is a byproduct of ethylene and gasoline production. This method is favored due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Carboxyamino)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The carboxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(Carboxyamino)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3-(Carboxyamino)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acrylic Acid (Prop-2-enoic acid): Similar in structure but lacks the carboxyamino group.

    Methacrylic Acid: Contains a methyl group instead of the carboxyamino group.

    Crotonic Acid: Similar backbone but with different substituents.

Uniqueness

3-(Carboxyamino)prop-2-enoic acid is unique due to the presence of the carboxyamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

61212-33-7

Molekularformel

C4H5NO4

Molekulargewicht

131.09 g/mol

IUPAC-Name

3-(carboxyamino)prop-2-enoic acid

InChI

InChI=1S/C4H5NO4/c6-3(7)1-2-5-4(8)9/h1-2,5H,(H,6,7)(H,8,9)

InChI-Schlüssel

ILTLVBZTBZMGKN-UHFFFAOYSA-N

Kanonische SMILES

C(=CNC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.